1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide
Description
1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a thiophene ring bearing a methylcarbamoyl substituent at position 4. This structure combines pyrazole's metabolic stability with thiophene's electronic properties, making it a candidate for pharmacological and agrochemical applications .
Properties
IUPAC Name |
1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)13-10(17)8-3-5-15(2)14-8/h3-6H,1-2H3,(H,12,16)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWVEWXZAAHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole class, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.30 g/mol. Its structure features a pyrazole ring substituted with a thiophene moiety and a carboxamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Cell Proliferation : Studies indicate that this compound can affect cell proliferation rates in various cancer cell lines, pointing towards its potential as an anti-cancer agent.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6, key inflammatory markers. This suggests its potential for treating autoimmune disorders.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 3: Antimicrobial Properties
Research indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide, exhibit promising anticancer activities. A study demonstrated that compounds with similar structures inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, the compound's ability to modulate key signaling pathways involved in cancer progression has been highlighted in various studies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have indicated that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a suitable candidate for developing new pesticides. Research has shown that compounds with thiophene moieties exhibit enhanced insecticidal properties. Field trials are ongoing to evaluate its effectiveness against common agricultural pests, with initial results indicating significant pest mortality rates .
Herbicide Potential
There is ongoing research into the herbicidal properties of this compound. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of selective herbicides that target weeds without harming crops. Studies are being conducted to assess its efficacy and safety profile in agricultural settings .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored for its potential role as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research is focused on optimizing polymerization conditions to maximize yield and material performance .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-3-carboxamide Derivatives with Thiophene Substituents
Key Compounds:
- 1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide (CAS 879437-84-0): Features a tetrahydrobenzothiophene substituent instead of thiophene, enhancing lipophilicity (MW: 410.49; C₂₁H₂₂N₄O₃S) .
- 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1172763-70-0): Replaces thiophene with a benzothiazole group, altering electronic properties (MW: 287.3; C₁₂H₁₂N₄OS) .
Structural Insights:
- Thiophene vs. Benzothiazole/Thiazole : Thiophene-containing analogs exhibit stronger π-π interactions in target binding compared to benzothiazole derivatives, as seen in molecular docking studies .
- Substituent Effects : Methylcarbamoyl groups improve solubility, while halogenated aryl groups (e.g., chlorophenyl in ) enhance antibacterial activity .
Pharmacological Activity Comparison
Antibacterial Activity:
- Halogen Impact : Chlorine substituents (e.g., in ) increase membrane permeability, enhancing Gram-negative bacterial inhibition .
Antifungal/Pesticidal Activity:
Physicochemical Properties
*Calculated using ChemDraw.
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole ring is synthesized via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For 1-methylpyrazoles, methylhydrazine reacts with enones or alkynes under controlled conditions. For example:
-
Trichloromethyl Enones : Trichloromethyl enones react with arylhydrazines to form 1,3- or 1,5-regioisomers, depending on the hydrazine’s protonation state. Using methylhydrazine hydrochloride in methanol at reflux yields the 1-methyl-3-trichloromethylpyrazole intermediate, which undergoes methanolysis to produce the 3-carbomethoxy derivative.
Regioselectivity Control
Regioselectivity is governed by the hydrazine’s nucleophilicity and solvent polarity:
-
Arylhydrazine Hydrochlorides : Favor 1,3-regioisomers (e.g., 1-methyl-3-carboxyalkylpyrazole) due to stabilized intermediates in protic solvents.
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Free Hydrazines : Yield 1,5-regioisomers in aprotic solvents via divergent cyclization pathways.
Table 1: Pyrazole Synthesis Optimization
| Hydrazine Type | Solvent | Temperature | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|---|
| Methylhydrazine·HCl | MeOH | Reflux | 97:3 | 91 |
| Free Methylhydrazine | CHCl₃ | Reflux | 86:14 | 83 |
Thiophene Moiety Preparation
Thiophene-2-Amine Derivatization
The 3-(methylcarbamoyl)thiophene-2-amine subunit is synthesized via:
Alternative Routes
-
Direct Functionalization : Lithiation of 2-bromothiophene followed by quenching with methyl isocyanate provides a one-pot route to the methylcarbamoyl group.
Amide Bond Formation and Coupling
Coupling Reagents and Conditions
The final step involves coupling the pyrazole-3-carboxylic acid with 3-(methylcarbamoyl)thiophene-2-amine. Common methods include:
Table 2: Coupling Efficiency Comparison
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMSO | RT | 12 | 89 |
| EDC/HOBt | CH₂Cl₂ | 0°C → RT | 24 | 78 |
Purification Techniques
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the product (purity >95%).
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HPLC : Reverse-phase C18 columns resolve residual regioisomers or unreacted starting materials.
Optimization and Reaction Conditions
Solvent Effects
Temperature and Time
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Pyrazole Formation : Reflux (60–80°C) for 4–16 hours ensures complete enone consumption.
-
Amide Coupling : Room temperature (20–25°C) prevents racemization and decomposition.
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the 1,3-regiochemistry and planar amide bonds.
Challenges and Alternative Approaches
Regioselectivity Challenges
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a functionalized thiophene amine. Key steps include:
- Carboxylic Acid Activation : Use EDCI/HOBt or DCC to activate the pyrazole-3-carboxylic acid moiety for amide bond formation .
- Thiophene Precursor Preparation : Introduce the methylcarbamoyl group at the 3-position of thiophene via nucleophilic substitution with methyl isocyanate or via a Curtius rearrangement .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity.
- Characterization : Validate via -/-NMR (e.g., δ ~8.5 ppm for pyrazole protons, δ ~165 ppm for carbonyl carbons) and LCMS (expected [M+H]+ ~292.3) .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC). The thiophene ring protons appear as a doublet of doublets (δ ~7.2–7.5 ppm), while the pyrazole methyl group resonates at δ ~3.9 ppm .
- X-Ray Crystallography : Grow single crystals via slow evaporation in DMSO/MeOH. Use SHELXL for refinement, reporting bond lengths (e.g., C=O: ~1.22 Å) and torsion angles to confirm stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS (HRMS) should match the theoretical mass within 3 ppm error .
Advanced: How can contradictory bioactivity data (e.g., antifungal vs. anti-inflammatory) be resolved for this compound?
Methodological Answer:
Address discrepancies through:
- Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 µM) in in vitro assays (e.g., SDH inhibition for antifungal activity , COX-2 suppression for anti-inflammatory effects).
- Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets like succinate dehydrogenase (SDH) or CB1 receptors .
- Structural Analog Comparison : Synthesize derivatives with modifications to the thiophene carbamoyl or pyrazole methyl groups to isolate pharmacophores responsible for divergent activities .
Advanced: What crystallographic strategies are recommended for analyzing polymorphism in this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å). Collect at 100 K to minimize thermal motion .
- Polymorph Screening : Employ solvent-drop grinding with 10+ solvents (e.g., acetonitrile, THF) to induce different crystal forms.
- Refinement : Apply the Hirshfeld surface analysis to compare intermolecular interactions (e.g., C–H···O vs. π-π stacking) between polymorphs. SHELXL’s TWIN/BASF commands can model twinned crystals .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- ADME Prediction : Use SwissADME or ADMETLab to assess logP (target ~2.5–3.5), solubility (AlogPS), and CYP450 inhibition.
- Docking Studies : Dock into SDH (PDB: 3SGF) or CB1 (PDB: 5U09) using AutoDock Vina. Focus on hydrogen bonding with Arg43 (SDH) or hydrophobic interactions with Leu387 (CB1) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD <2.0 Å) and identify residues critical for binding .
Basic: What analytical techniques are critical for assessing purity in preclinical studies?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with retention time consistency (±0.2 min).
- Elemental Analysis : Confirm C, H, N content within 0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Ensure <0.5% residual solvent by mass loss below 150°C .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM).
- Salt Formation : Screen with HCl, sodium, or meglumine to improve ionization.
- Nanoformulation : Prepare PEGylated liposomes (50–100 nm diameter) via thin-film hydration, verifying encapsulation efficiency (>80%) via dialysis .
Advanced: What mechanistic studies are recommended to elucidate its potential as a covalent inhibitor?
Methodological Answer:
- Kinetic Analysis : Perform time-dependent inhibition assays (k/K) using recombinant enzymes (e.g., SDH).
- Mass Spectrometry : Detect covalent adducts via intact protein LC-MS (mass shift corresponding to ligand attachment).
- Mutagenesis : Replace putative reactive residues (e.g., Cys41 in SDH) with serine to confirm covalent binding .
Basic: What safety considerations are critical during handling and storage?
Methodological Answer:
- Stability : Store at –20°C under argon to prevent hydrolysis of the carboxamide group.
- Toxicity Screening : Conduct Ames tests (TA98/TA100 strains) and acute toxicity in zebrafish (LC >100 µM) .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid in metabolic pathway tracing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
